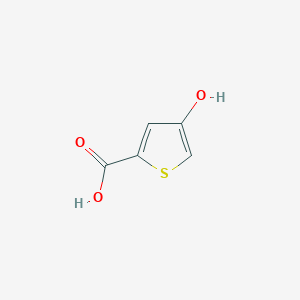

4-Hydroxythiophene-2-carboxylic acid

描述

Significance of Hydroxylated Thiophenecarboxylic Acids within Heterocyclic Compound Research

Heterocyclic compounds, particularly those containing sulfur, are of paramount importance in medicinal chemistry, forming the structural core of many therapeutic agents. clinicalresearchnewsonline.com Thiophene (B33073) and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. clinicalresearchnewsonline.commdpi.com The thiophene nucleus is often considered a "bioisostere" of a benzene (B151609) ring, meaning it can be substituted for a benzene ring in drug candidates to potentially improve efficacy and metabolic properties.

The presence of hydroxyl and carboxylic acid groups on the thiophene ring significantly enhances its chemical utility and potential for biological activity.

Versatile Synthetic Intermediates : The dual functionality of hydroxylated thiophenecarboxylic acids makes them valuable starting materials in organic synthesis. The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the hydroxyl group can undergo etherification or esterification, allowing for the creation of a diverse library of derivative compounds. researchgate.net

Influence on Pharmacokinetics : The functional groups can influence a molecule's physical and chemical properties, such as solubility and its ability to interact with biological targets. The incorporation of such groups can be a strategic approach in drug design to potentially enhance a compound's bioavailability and therapeutic effectiveness.

Biological Activity : Research has shown that derivatives of hydroxylated thiophenes possess notable biological activities. For instance, various thiophene carboxamide derivatives have been synthesized and investigated for their potential as antioxidant, antibacterial, and anticancer agents. mdpi.comnih.gov Specifically, compounds derived from 4-hydroxybenzothiophene-6-carboxylic acid have demonstrated anti-inflammatory and analgesic properties. researchgate.netresearchgate.net

Current Research Trajectories and Academic Interest in 4-Hydroxythiophene-2-carboxylic Acid Derivatives

Academic and industrial interest in this compound and its derivatives is primarily driven by their potential applications in medicinal chemistry and materials science. Current research is focused on several key areas:

Drug Discovery and Development : A major thrust of research is the synthesis of novel derivatives for therapeutic applications.

Antimicrobial Agents : Scientists are actively designing and synthesizing new thiophene-based compounds to combat drug-resistant bacteria. nih.govresearchgate.net Derivatives of thiophene carboxylic acids are being evaluated for their activity against various bacterial and fungal strains. researchgate.netfarmaciajournal.commdpi.com

Anticancer Research : The thiophene scaffold is being utilized to develop new anticancer agents. mdpi.com For example, 3-Arylaminothiophenic-2-carboxylic acid derivatives have been explored as potential antileukemia agents. researchgate.net

Analgesics : In the search for new pain management therapies, researchers have developed derivatives of 4-arylthiophene-3-carboxylic acid as potent inhibitors of the ANO1 channel, a target for inflammatory pain. nih.gov

Synthetic Methodology : Chemists are exploring new and more efficient catalytic and synthetic routes to produce thiophene carboxylic acids and their derivatives. nih.gov This foundational research is crucial for enabling the large-scale production required for further investigation and potential commercialization.

Building Blocks for Complex Molecules : this compound and related compounds like 4-(hydroxymethyl)thiophene-2-carboxylic acid serve as key intermediates for pharmaceutical research and drug discovery. biosynth.comchemshuttle.com They provide a core structure that can be chemically modified to generate a wide array of molecules for biological screening.

属性

IUPAC Name |

4-hydroxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3S/c6-3-1-4(5(7)8)9-2-3/h1-2,6H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIUBSLJPHJUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40534132 | |

| Record name | 4-Hydroxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40748-90-1 | |

| Record name | 4-Hydroxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxythiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxythiophene 2 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches to 4-Hydroxythiophene-2-carboxylic Acid

Directly constructing the this compound scaffold requires methods that can control the regiochemistry of the cyclization and subsequent functionalization.

The Fiesselmann thiophene (B33073) synthesis is a prominent name reaction in organic chemistry for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This reaction typically involves the base-catalyzed condensation of thioglycolic acid or its esters with α,β-acetylenic esters. wikipedia.org The reaction proceeds through a sequence of base-catalyzed 1,4-conjugate additions to form a thioacetal intermediate. Subsequent intramolecular Dieckmann condensation, followed by elimination and tautomerization, leads to the formation of the aromatic 3-hydroxythiophene dicarboxylate product. wikipedia.org

The classical Fiesselmann synthesis, as illustrated below, regioselectively yields the 3-hydroxy isomer.

General Reaction Scheme of Fiesselmann Thiophene Synthesis

While the primary product of the Fiesselmann reaction is the 3-hydroxy-2-carboxylate isomer, modifications and alternative substrates can extend its applicability. For instance, using β-ketoesters in place of acetylenic esters represents a significant variation. wikipedia.org However, achieving a 4-hydroxy substitution pattern via this pathway is not a direct or common outcome. The inherent mechanism of the cyclization favors the formation of the 3-hydroxy product. Therefore, while the Fiesselmann synthesis is a cornerstone for producing hydroxylated thiophene carboxylic acids, it is not the primary method for the direct, regioselective synthesis of the 4-hydroxy isomer.

Table 1: Scope of the Fiesselmann Thiophene Synthesis for Hydroxylated Products

| Reactant A (Sulfur Source) | Reactant B | Base | Product Type | Reference |

|---|---|---|---|---|

| Methyl thioglycolate | Diethyl acetylenedicarboxylate | Sodium methoxide | Diethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Thioglycolic acid | α,β-acetylenic esters | Strong base | 3-hydroxy-2-thiophenecarboxylic acid |

Achieving the specific 4-hydroxy-2-carboxylic acid substitution pattern on the thiophene ring necessitates synthetic routes that differ from the classical Fiesselmann pathway. These strategies often involve building the thiophene ring from acyclic precursors where the desired substitution pattern is pre-determined.

One plausible strategy involves the cyclization of functionalized thiocarbamoyl derivatives with α-halogenated reagents. nih.gov For example, a synthetic strategy for 3-hydroxythiophene-2-carboxamide (B1395583) derivatives involves the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide. nih.gov By carefully choosing starting materials with the appropriate functionalities, it is possible to direct the cyclization to yield specific isomers. A plausible, though less commonly cited, approach to the 4-hydroxy isomer could involve starting with a precursor that already contains the hydroxyl group or a protected equivalent at the desired position relative to the eventual sulfur atom and carboxyl group.

Synthesis of Substituted this compound Analogues

The functionalization of the this compound core allows for the creation of a diverse range of derivatives with tailored properties.

Electrophilic aromatic substitution, such as halogenation, on the thiophene ring is a fundamental method for introducing further substituents. nih.gov The positional selectivity of these reactions is governed by the electronic effects of the existing substituents. In this compound, the hydroxyl group (-OH) is a strongly activating, ortho-para directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group.

The powerful activating effect of the hydroxyl group at position 4 would direct incoming electrophiles primarily to the ortho positions (3 and 5). The deactivating effect of the carboxylic acid at position 2 would further disfavor substitution at position 3. Therefore, electrophilic halogenation, such as bromination, is expected to occur selectively at the 5-position.

Studies on the bromination of substituted thiophenes confirm this principle. For example, the bromination of thiophene-2-carboxylates that lack a strongly activating group proceeds at the 5-position. researchgate.net The presence of a powerful activating group like a hydroxyl at C4 would strongly reinforce this selectivity for the C5 position.

Table 2: Predicted Positional Selectivity in Electrophilic Bromination

| Substrate | Activating/Deactivating Groups | Predicted Major Product | Rationale |

|---|---|---|---|

| This compound | -OH (Activating, C4) -COOH (Deactivating, C2) | 5-Bromo-4-hydroxythiophene-2-carboxylic acid | The hydroxyl group is a powerful ortho, para-director, activating positions 3 and 5. The carboxylic acid deactivates the ring, particularly at position 3. Thus, substitution is strongly favored at position 5. researchgate.net |

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. bohrium.com They are particularly valuable in diversity-oriented synthesis for creating large libraries of related compounds. nih.govmdpi.com

These MCR strategies offer a powerful platform for generating analogues of this compound. By systematically varying the starting components, a wide array of substituents can be introduced at different positions on the thiophene ring, providing rapid access to a diverse chemical space.

Table 3: Example of a Generic Four-Component Reaction for Thiophene Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 (Sulfur Source) | Resulting Scaffold | Reference |

|---|---|---|---|---|---|

| Aldehyde | Activated Methylene Halide | 1,3-Dicarbonyl Compound | Elemental Sulfur | Polysubstituted Thiophene | nih.gov |

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of heavy or toxic metals, in line with the principles of green chemistry. rsc.org Several metal-free methodologies have been devised for the synthesis of thiophene derivatives. nih.gov These approaches often rely on the use of elemental sulfur, potassium sulfide (B99878), or trithiocarbonate (B1256668) anions as the sulfur source, combined with controlled reaction conditions to minimize metal toxicity. nih.gov

Solvent-free approaches and the use of greener solvents like deep eutectic solvents are also being explored to improve the environmental footprint of thiophene synthesis. rsc.org For example, a metal-free, para-toluenesulfonic acid mediated synthesis of tetrasubstituted thiophenes has been achieved through the chemo- and regioselective dehydrative cyclization of α,α'-bis(β-oxodithioesters) at room temperature. researchgate.net Such methods represent an attractive and sustainable alternative to traditional metal-catalyzed cross-coupling reactions for constructing the thiophene ring and its derivatives.

Principles of Green Chemistry in the Synthetic Pathways of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. nih.govnih.gov These principles focus on aspects such as atom economy, use of safer solvents, reduction of waste, and employment of catalytic processes. nih.gov

Atom Economy: A central concept in green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. rsc.org The design of synthetic routes for thiophenes that maximize the incorporation of starting materials into the final structure is a key green objective. jocpr.com

Greener Solvents and Reagents: A significant green strategy in thiophene synthesis involves replacing hazardous solvents and reagents with more environmentally benign alternatives. nih.gov Methodologies have been developed that utilize ethanol, an environmentally friendly solvent, under mild reaction conditions. nih.gov The use of deep eutectic solvents and ionic liquids has also been explored as a green alternative to traditional organic solvents. rsc.org Furthermore, employing elemental sulfur or potassium sulfide as the sulfur source can be a greener choice compared to other sulfurizing agents. nih.govorganic-chemistry.org

Catalysis and Efficiency: Catalytic reactions are fundamental to green chemistry as they allow for reactions to proceed with high selectivity and efficiency, often under milder conditions, while using only small amounts of the catalyst. researchgate.net The synthesis of thiophene derivatives has benefited from various metal-catalyzed approaches, including those using copper, indium, and rhodium. nih.gov However, to address concerns about metal toxicity, a multitude of metal-free synthetic methodologies have also been devised, further advancing the field of green chemistry. nih.gov

Advanced Reaction Mechanisms and Chemical Transformations of 4 Hydroxythiophene 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of 4-hydroxythiophene-2-carboxylic acid is a key site for nucleophilic acyl substitution reactions. These transformations allow for the synthesis of various derivatives such as esters, amides, and acid chlorides, which are crucial intermediates in organic synthesis. The reactivity of the carbonyl carbon is central to these processes, which typically proceed through a tetrahedral intermediate.

Common transformations include Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst to form an ester. Amides can be formed by treating the carboxylic acid with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction by converting the hydroxyl group into a better leaving group. For the synthesis of the more reactive acid chloride, reagents such as thionyl chloride (SOCl₂) are employed, which convert the -OH group into an acyl chlorosulfite intermediate that is readily displaced by a chloride ion.

While specific experimental data for this compound is not extensively documented in readily available literature, its reactivity can be inferred from the well-established principles of carboxylic acid chemistry. The following table outlines representative conditions for these transformations based on analogous substrates.

| Reaction Type | Reagents & Conditions | Product | General Mechanism |

|---|---|---|---|

| Esterification (Fischer) | Methanol (CH₃OH), H₂SO₄ (catalyst), heat | Methyl 4-hydroxythiophene-2-carboxylate | Protonation of carbonyl oxygen, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of water. acs.orgsemanticscholar.orggoogle.com |

| Amidation | Ammonia (NH₃) or primary/secondary amine (RNH₂/R₂NH), coupling agent (e.g., EDC, HOBt), room temperature | 4-Hydroxythiophene-2-carboxamide | Activation of carboxylic acid by coupling agent, nucleophilic attack by amine, collapse of tetrahedral intermediate, release of activated leaving group. ic.ac.uklibretexts.org |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), reflux | 4-Hydroxythiophene-2-carbonyl chloride | Conversion of -OH to a good leaving group (chlorosulfite), nucleophilic attack by Cl⁻, elimination of SO₂ and Cl⁻. |

Electrophilic Aromatic Substitution Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it more susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609). The regiochemical outcome of such reactions on this compound is governed by the directing effects of the two substituents. The available positions for substitution are C3 and C5.

The hydroxyl (-OH) group at the C4 position is a strongly activating, ortho, para-directing group. It increases the electron density of the ring through resonance, particularly at the C3 and C5 positions, thereby directing incoming electrophiles to these sites. Conversely, the carboxylic acid (-COOH) group at the C2 position is a deactivating, meta-directing group, withdrawing electron density from the ring via an inductive effect and directing electrophiles to the C4 and C5 positions.

The combined influence of these groups is synergistic toward the C5 position, which is activated by the hydroxyl group and is also a meta position relative to the carboxylic acid. Therefore, the C5 position is predicted to be the most nucleophilic and the primary site of electrophilic attack. Substitution at the C3 position is also possible due to the activating effect of the hydroxyl group, but may be sterically hindered and electronically disfavored due to its proximity to the deactivating carboxyl group.

| Reaction | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Bromination | Br₂ in acetic acid or N-Bromosuccinimide (NBS) | 5-Bromo-4-hydroxythiophene-2-carboxylic acid | The C5 position is strongly activated by the C4-OH group and is the meta-position relative to the C2-COOH group. libretexts.org |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-hydroxythiophene-2-carboxylic acid | The nitronium ion (NO₂⁺) will preferentially attack the most electron-rich C5 position. |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | 5-Acyl-4-hydroxythiophene-2-carboxylic acid | Despite the deactivating -COOH group, the strongly activating -OH group may allow acylation at the C5 position. |

Investigations into Oxidation and Reduction Pathways of the Thiophene Core and its Substituents

The oxidation and reduction of this compound can occur at several sites: the thiophene sulfur atom, the aromatic ring, or the carboxylic acid functionality.

Oxidation Pathways: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (S-oxide) and subsequently to a sulfone (S,S-dioxide) using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide. acs.org The rate of the first oxidation step (to the sulfoxide) is generally increased by electron-donating substituents on the ring, such as the hydroxyl group. acs.org The thiophene ring itself can also undergo oxidation, often leading to the formation of a reactive thiophene epoxide. This pathway is particularly relevant in metabolic processes mediated by enzymes like cytochrome P450. nih.govnih.gov These epoxides are often unstable and can lead to ring-opened products or rearranged hydroxylated derivatives.

Reduction Pathways: The carboxylic acid group is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol, yielding (4-hydroxythiophen-2-yl)methanol. commonorganicchemistry.comnih.gov The reduction with LiAlH₄ typically occurs in an ethereal solvent like THF, followed by an acidic workup. researchgate.net Borane is known for its chemoselectivity in reducing carboxylic acids in the presence of other reducible functional groups like esters. commonorganicchemistry.comresearchgate.netorganic-chemistry.org The thiophene ring itself is generally resistant to reduction under these conditions.

| Transformation | Reagents | Primary Product | Notes |

|---|---|---|---|

| Oxidation of Sulfur | m-Chloroperoxybenzoic acid (m-CPBA) or H₂O₂ | This compound S-oxide/S,S-dioxide | Stepwise oxidation occurs first to the sulfoxide, then to the sulfone. acs.org |

| Reduction of Carboxylic Acid | 1. Lithium aluminum hydride (LiAlH₄) in THF 2. H₃O⁺ workup | (4-Hydroxythiophen-2-yl)methanol | A powerful, non-selective reducing agent for carboxylic acids. researchgate.net |

| Reduction of Carboxylic Acid | Borane-tetrahydrofuran complex (BH₃·THF) | (4-Hydroxythiophen-2-yl)methanol | A more chemoselective reagent for reducing carboxylic acids. nih.govresearchgate.netorganic-chemistry.org |

Mechanistic Elucidation of Rearrangement Processes (e.g., 1,2-hydride shifts during thiophene oxidation)

A significant mechanistic feature in the chemistry of thiophenes is the rearrangement that can occur during the oxidation of the aromatic ring. This process is particularly well-studied in the context of metabolic oxidation. The oxidation of the thiophene double bond, often by a cytochrome P450 enzyme or a peracid, can lead to the formation of a thiophene-2,3-epoxide intermediate. nih.gov

This epoxide is typically unstable and can undergo spontaneous rearrangement. The mechanism involves the opening of the epoxide ring to form a carbocationic intermediate. This is followed by a 1,2-hydride shift, a process also known as an "NIH shift," which is characteristic of the hydroxylation of aromatic rings. nih.gov This shift involves the migration of a hydride ion from one carbon atom to an adjacent one, leading to the formation of a more stable intermediate. In the case of a thiophene epoxide, this rearrangement ultimately results in the formation of a hydroxythiophene tautomer, which often exists in equilibrium with a thiolactone form. nih.gov This pathway, proceeding through an arene oxide and involving a 1,2-hydride shift, is a key mechanism for the formation of hydroxylated thiophene metabolites. nih.gov

Derivatization Strategies for Functionalization and Research Applications of 4 Hydroxythiophene 2 Carboxylic Acid

Amide Formation via Carbodiimide-Mediated Coupling (e.g., EDC-mediated reactions)

One of the most common and versatile methods for modifying the carboxylic acid group of 4-hydroxythiophene-2-carboxylic acid is through the formation of an amide bond. This reaction is typically facilitated by coupling agents, with carbodiimides being the most prominent. luxembourg-bio.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used, water-soluble carbodiimide (B86325) that enables efficient amide bond formation under mild, aqueous conditions. nih.govgoogle.com

The reaction mechanism involves the activation of the carboxylic acid group by EDC. wikipedia.org The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov This intermediate is susceptible to nucleophilic attack by a primary or secondary amine. The amine displaces the activated EDC group, forming the desired amide bond and releasing an N,N'-disubstituted urea (B33335) byproduct (in this case, 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU), which is water-soluble and easily removed. peptide.com

To improve reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, additives are often included. wikipedia.orgnih.gov Reagents like 1-Hydroxybenzotriazole (HOBt) can be added to form an active ester intermediate that is less prone to side reactions and more stable than the O-acylisourea, leading to higher yields and reduced racemization in chiral compounds. peptide.comnih.gov Similarly, 4-Dimethylaminopyridine (DMAP) can serve as an acyl transfer agent, forming a highly reactive intermediate that enhances the coupling reaction, particularly with electron-deficient amines. nih.govsci-hub.st

| Reagent | Role in Amide Coupling | Key Characteristics |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxylic Acid Activator | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying purification. peptide.com |

| HOBt (1-Hydroxybenzotriazole) | Additive/Co-catalyst | Reduces side reactions and minimizes racemization by forming a more stable active ester intermediate. luxembourg-bio.com |

| DMAP (4-Dimethylaminopyridine) | Additive/Acyl Transfer Catalyst | Highly effective catalyst, particularly for sterically hindered or unreactive components. nih.govorgsyn.org |

Esterification Protocols for the Carboxylic Acid Functionality

The carboxylic acid group of this compound can also be converted into an ester. Esterification is a fundamental transformation used to protect the carboxylic acid, modify solubility, or introduce new functional handles.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic conditions (e.g., using catalysts like sulfuric acid or tosic acid). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it toward the ester product, water must be removed as it is formed, often through azeotropic distillation with a Dean-Stark apparatus, or by using a large excess of the alcohol reactant. masterorganicchemistry.com

Carbodiimide-Mediated Esterification: Similar to amide coupling, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or EDC can be used to form esters. orgsyn.org In this process, the carboxylic acid is activated by the carbodiimide to form the O-acylisourea intermediate. This intermediate is then intercepted by an alcohol nucleophile. These reactions are typically catalyzed by the addition of DMAP, which significantly accelerates the rate of esterification, even for sterically hindered alcohols. orgsyn.org This method proceeds under mild, non-acidic conditions. orgsyn.org

| Protocol | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Typically requires heat and removal of water. masterorganicchemistry.com | Uses inexpensive reagents; suitable for large-scale synthesis. masterorganicchemistry.com | Equilibrium-limited; harsh acidic conditions may not be suitable for sensitive substrates. |

| Carbodiimide-Mediated Esterification | Alcohol, Carbodiimide (e.g., DCC, EDC), DMAP | Mild, room temperature conditions. orgsyn.org | High efficiency, suitable for acid-labile substrates, wide substrate scope. orgsyn.org | Stoichiometric use of coupling agent; byproduct removal is necessary. |

Advanced Derivatization Techniques for Mass Spectrometry Imaging and Enhanced Detection (e.g., utilizing 4-APEBA, 4-BNMA reagents)

For applications in metabolomics and bioanalysis, derivatization is a key strategy to enhance the detection of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com Small, polar molecules like this compound often exhibit poor retention on reversed-phase columns and low ionization efficiency in positive-ion electrospray ionization (ESI). nih.gov Derivatization reagents can be used to append a chemical tag that improves chromatographic behavior and significantly boosts MS signal intensity.

4-APEBA (4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide): This reagent is designed to label carboxylic acids for sensitive LC-MS/MS analysis. nih.govvu.nl The derivatization is achieved via EDC-mediated coupling, where the primary amine of the 4-APEBA reagent attacks the EDC-activated carboxylic acid. nih.govdocumentsdelivered.com The resulting derivative has two key features: a permanent positive charge, which greatly enhances ESI efficiency, and a bromophenethyl group, which provides a characteristic isotopic signature (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes) that facilitates unambiguous identification of the derivatized analyte. nih.govnih.gov

4-BNMA (4-bromo-N-methylbenzylamine): This is another effective derivatization reagent for carboxylic acids, particularly for metabolomics studies involving mono-, di-, and tri-carboxylic acids. researchgate.netnih.gov Like 4-APEBA, it is coupled to the carboxylic acid using an EDC-mediated reaction. nih.gov A significant advantage of 4-BNMA is that it is a secondary amine. This structural feature prevents the potential for unwanted internal cyclization reactions that can occur with primary amine reagents when derivatizing polycarboxylic acids. nih.gov The incorporated bromine atom again serves as an isotopic tag for confident identification in MS analysis. researchgate.netnih.gov The derivatization improves retention in reversed-phase chromatography and allows for favorable fragmentation patterns in tandem MS (MS/MS) experiments. nih.gov

| Parameter | 4-APEBA | 4-BNMA |

|---|---|---|

| Full Name | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium | 4-bromo-N-methylbenzylamine |

| Reactive Group | Primary Amine | Secondary Amine nih.gov |

| Coupling Chemistry | EDC-mediated amide formation nih.gov | EDC-mediated amide formation nih.gov |

| Key Feature for MS | Permanent positive charge; Bromine isotopic signature. nih.govnih.gov | Bromine isotopic signature; Favorable fragmentation. nih.govresearchgate.net |

| Primary Advantage | Excellent ionization efficiency for high sensitivity. nih.gov | Prevents unwanted side reactions (e.g., internal cyclization) with polycarboxylic acids. nih.gov |

| Application Context | Targeted LC-MS/MS for enhanced detection of carboxylic acids. vu.nl | LC-MS/MS analysis of biological organic acids, including TCA cycle intermediates. researchgate.netnih.gov |

Targeted Functionalization for Specific Biological or Material Science Research Objectives

Beyond improving analytical properties, the derivatization of this compound is a powerful tool for tailoring the molecule for specific functions in biological or material science research.

Biological Research: In a biological context, the carboxylic acid serves as a convenient anchor point for conjugation to other molecules. Using the amide and ester formation chemistries described above, the thiophene (B33073) moiety can be attached to:

Peptides and Proteins: To create probes for studying biological interactions or to modify the properties of therapeutic peptides.

Fluorescent Dyes: To generate fluorescent probes for cellular imaging and tracking.

Bioactive Scaffolds: To incorporate the thiophene ring into larger molecules for drug discovery programs, leveraging the known biological activities of thiophene derivatives. nih.gov

Material Science Research: In material science, particularly in the field of organic electronics, thiophene-based molecules are fundamental building blocks for semiconductors. The functionalization of oligothiophenes with carboxylic acid groups is a key strategy for controlling the self-assembly and molecular packing of these materials. beilstein-journals.org

Directed Self-Assembly: The carboxylic acid group can form strong, directional hydrogen bonds, often leading to the formation of head-to-head dimers. beilstein-journals.org This intermolecular interaction can guide the molecules to self-assemble into highly ordered lamellar or crystalline structures on surfaces.

Controlling Morphology: The precise arrangement of the π-conjugated thiophene backbones is critical for efficient charge transport in organic electronic devices. By functionalizing the molecule, researchers can control the solid-state morphology, which directly influences the material's electronic properties. beilstein-journals.org

Surface Modification: The carboxylic acid can be used to anchor thiophene molecules to metal oxide surfaces (e.g., in dye-sensitized solar cells) or to functionalize the backbone of larger material structures like metal-organic frameworks (MOFs). wuttkescience.com

Compound Name Reference Table

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| This compound | This compound |

| EDC / EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| DMAP | 4-Dimethylaminopyridine |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| 4-APEBA | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide |

| 4-BNMA | 4-bromo-N-methylbenzylamine |

| TsOH | p-Toluenesulfonic acid |

Spectroscopic and Advanced Analytical Characterization of 4 Hydroxythiophene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-Hydroxythiophene-2-carboxylic acid, both ¹H and ¹³C NMR would provide key insights into its molecular framework.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, due to its acidic nature and potential for hydrogen bonding. chemicalbook.comasianpubs.org The protons on the thiophene (B33073) ring would exhibit characteristic chemical shifts and coupling patterns. The proton at the 5-position, being adjacent to the sulfur atom and ortho to the hydroxyl group, would likely appear as a doublet. The proton at the 3-position, situated between the carboxylic acid and hydroxyl groups, would also present as a doublet. The hydroxyl proton signal can vary in position and may be broad, depending on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the range of 160-180 ppm. chemicalbook.comasianpubs.org The carbon atoms of the thiophene ring would resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. For instance, the carbon bearing the hydroxyl group (C4) and the carbon with the carboxylic acid group (C2) would be significantly shifted. The remaining thiophene ring carbons (C3 and C5) would also have distinct chemical shifts.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on general knowledge of similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 (broad s) | 160 - 180 |

| OH | Variable (broad s) | - |

| H3 | Doublet | C3 |

| H5 | Doublet | C5 |

| - | - | C2 |

| - | - | C4 |

Note: The exact chemical shifts for the thiophene ring protons and carbons would require experimental determination or high-level computational prediction.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. chemicalbook.com The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a strong, sharp peak, generally appearing between 1680 and 1710 cm⁻¹. chemicalbook.com The O-H stretching of the phenolic hydroxyl group would likely appear as a broad band around 3200-3600 cm⁻¹. Additionally, C-O stretching vibrations and the characteristic C=C and C-S stretching vibrations of the thiophene ring would be observed in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives are known to exhibit UV absorption. researchgate.net The presence of the hydroxyl and carboxylic acid groups on the thiophene ring in this compound would influence its UV-Vis spectrum. It is expected to show absorption maxima corresponding to π→π* transitions within the aromatic thiophene ring, likely shifted to longer wavelengths (a bathochromic shift) due to the presence of the auxochromic hydroxyl group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound (C₅H₄O₃S), the molecular ion peak [M]⁺ would be observed in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH). researchgate.net For this compound, fragmentation could also involve the thiophene ring, leading to characteristic fragment ions. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide definitive information about its bond lengths, bond angles, and crystal packing. This technique would confirm the planar structure of the thiophene ring and the relative orientations of the hydroxyl and carboxylic acid substituents. While the crystal structure of the parent compound, thiophene-2-carboxylic acid, has been reported as a tetramer linked by hydrogen bonds, the crystal structure of the 4-hydroxy derivative has not been described in the available literature. researchgate.netchemicalbook.com Such a study would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern its solid-state properties.

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, CE-MS)

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) would be a suitable method for the analysis of this compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would likely provide good separation. researchgate.net The purity of the compound could be assessed by the presence of a single major peak in the chromatogram.

Coupling of HPLC with mass spectrometry (LC-MS) would provide a powerful tool for the analysis of complex mixtures containing this compound, allowing for both separation and identification. Capillary Electrophoresis-Mass Spectrometry (CE-MS) could also be employed, offering high separation efficiency, especially for charged species like the carboxylate form of the acid. These techniques are crucial for quality control and for the analysis of the compound in various matrices.

Computational and Theoretical Investigations of 4 Hydroxythiophene 2 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of thiophene (B33073) derivatives. nih.govmdpi.com For compounds analogous to 4-hydroxythiophene-2-carboxylic acid, DFT calculations are employed to determine optimized molecular geometries, including bond lengths and angles. nih.gov These calculations also yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com For instance, studies on thiophene-2-carboxamide derivatives have shown that substitutions on the thiophene ring can modulate this energy gap, thereby influencing the molecule's electronic properties. nih.gov The distribution of these frontier orbitals also provides insight into the regions of the molecule that are likely to act as electron donors or acceptors in chemical reactions.

Furthermore, quantum chemical methods are used to predict spectroscopic properties. Theoretical vibrational spectra (FT-IR and Raman) can be calculated and compared with experimental data to confirm molecular structures. nih.govnih.gov Similarly, Time-Dependent DFT (TD-DFT) can simulate UV-Vis spectra, helping to understand the electronic transitions within the molecule. nih.govnih.gov The molecular electrostatic potential (MEP) surface can also be mapped to identify nucleophilic and electrophilic sites, which is crucial for understanding intermolecular interactions. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of Thiophene Derivatives from DFT Calculations Note: This table presents representative data for analogous thiophene compounds to illustrate the outputs of quantum chemical calculations, as direct data for this compound is not available.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Thiophene-2-carboxamide derivative | B3LYP/6-31G(d,p) | -6.5 | -1.5 | 5.0 |

| 3-Thiophene acetic acid | B3LYP/aug-cc-pVTZ | -7.0 | -1.0 | 6.0 |

| 2-Thiophene carboxylic acid thiourea (B124793) derivative | B3LYP/6-311G(d,p) | -6.8 | -2.2 | 4.6 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational landscape and intermolecular interactions of flexible molecules like this compound over time. escholarship.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in different environments, such as in solution. escholarship.org

For carboxylic acids, a key conformational feature is the orientation of the hydroxyl proton, which can exist in syn or anti conformations relative to the carbonyl group. escholarship.orgnih.gov While quantum mechanical calculations often show a strong preference for the syn conformation in the gas phase, MD simulations can reveal the influence of solvent on this equilibrium. escholarship.org In aqueous solution, both conformations may be accessible due to interactions with water molecules. escholarship.org MD simulations are crucial for understanding the dynamics of hydrogen bonding between the carboxylic acid group, the hydroxyl group on the thiophene ring, and surrounding solvent molecules. iitg.ac.in

MD simulations can also be used to explore the formation of dimers, which are common for carboxylic acids due to strong hydrogen bonding between the carboxyl groups. nih.goviitg.ac.in By simulating the system at different concentrations and temperatures, the stability and dynamics of these dimeric structures can be investigated. iitg.ac.in The insights gained from MD simulations are vital for understanding how this compound might interact with biological macromolecules or other molecules in a condensed phase.

Molecular Docking and Virtual Screening Applications in Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen large libraries of compounds for their potential to bind to a biological target, a process known as virtual screening. nih.govfigshare.com For this compound, molecular docking can be employed to investigate its potential as an inhibitor of various enzymes or a ligand for specific receptors.

Studies on related thiophene derivatives have demonstrated the utility of this approach. For example, thiophene-2-carboxylic acid has been docked into the active sites of proteins to assess its potential as an anti-inflammatory agent. nih.govresearchgate.net Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. nih.gov The binding affinity and the full fitness score are metrics used to rank potential candidates. nih.gov

Virtual screening campaigns often begin with a large database of compounds that are filtered based on shape similarity to a known active ligand or docked into a target protein structure. nih.gov The top-scoring hits are then selected for further experimental validation. nih.gov The presence of both a hydroxyl and a carboxylic acid group on the thiophene scaffold of this compound provides multiple points for hydrogen bonding, making it an interesting candidate for such in silico screening efforts against a variety of biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies via In Silico Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in this process by establishing a mathematical relationship between the chemical structures and biological activities of a series of compounds. benthamdirect.comnih.gov

For thiophene derivatives, QSAR studies have been successfully applied to understand their activity as anti-inflammatory and anti-HCV agents. benthamdirect.comnih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., molecular connectivity indices). benthamdirect.comnih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

A QSAR model for a series of compounds including this compound could reveal the importance of the hydroxyl and carboxylic acid groups for a particular activity. For instance, the model might indicate that the hydrogen-bonding capacity of the hydroxyl group is critical for binding to a specific target. researchgate.net Such insights are invaluable for lead optimization, allowing medicinal chemists to design new derivatives with enhanced potency and selectivity. nih.gov

Table 2: Key Molecular Descriptors Used in QSAR Studies of Thiophene Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Hammett constant | Describes the electronic distribution and reactivity of the molecule. benthamdirect.comnih.gov |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule, influencing its fit into a binding site. |

| Topological | Molecular connectivity indices | Encodes information about the branching and connectivity of the molecule. benthamdirect.com |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule, which affects its membrane permeability and distribution. |

Ab Initio Computational Approaches for Understanding Reaction Mechanisms and Energetics

Ab initio (from first principles) computational methods are powerful tools for investigating the mechanisms and energetics of chemical reactions at the molecular level. osti.gov These methods, which include high-level quantum chemical calculations, can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. acs.org This allows for a detailed understanding of the reaction pathway and the factors that control its rate and outcome.

For a molecule like this compound, ab initio methods could be used to study a variety of reactions, such as its synthesis, degradation, or metabolic pathways. For example, the mechanism of carboxylation of a thiophene precursor could be investigated to understand the regioselectivity and the activation barriers involved. researchgate.net

Applications of 4 Hydroxythiophene 2 Carboxylic Acid in Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Synthetic Building Block and Intermediate in Complex Molecule Construction

4-Hydroxythiophene-2-carboxylic acid serves as a valuable and versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group on a thiophene (B33073) scaffold, allows for a wide range of chemical transformations. This makes it an important intermediate in the construction of more complex molecules with diverse applications, particularly in the development of novel insecticides.

The halogenated derivatives of 2-thiophenecarboxylic acid, which can be synthesized from commercially available thiophene raw materials, are key components in creating new families of agrochemicals. beilstein-journals.org For instance, the development of manufacturing routes for compounds like 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride highlights the industrial relevance of this class of compounds. beilstein-journals.org The synthesis of 2-thiophenecarboxylic acid and its derivatives can be achieved through various methods, including the reaction of thiophenes with a CCl4–CH3OH–catalyst system. semanticscholar.org

The utility of this compound and its derivatives extends to their role as precursors in multi-step synthetic sequences. The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, while the hydroxyl group can participate in etherification or esterification reactions. This dual reactivity allows for the systematic elaboration of the thiophene core, leading to the assembly of intricate molecular architectures.

Participation in Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann Coupling)

The thiophene nucleus, including derivatives of this compound, is frequently employed in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex aromatic and heteroaromatic systems.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Thiophene derivatives, including those with carboxylic acid functionalities, can participate in Suzuki-Miyaura coupling. For example, 4-arylthiophene-2-carbaldehydes have been synthesized in moderate to excellent yields via the Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. mdpi.com This methodology can be extended to derivatives of this compound, where the halide-substituted thiophene can be coupled with a variety of boronic acids to introduce diverse aryl or heteroaryl substituents. The reaction is a key step in creating intermediates for biologically active molecules like ketoprofen (B1673614) and bifonazole (B1667052) analogues. mdpi.com The development of water-soluble fullerene-supported PdCl2 nanocatalysts has enabled greener synthesis of biphenyl (B1667301) carboxylic acids via Suzuki–Miyaura cross-coupling. researchgate.net

Ullmann Coupling: The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has evolved to include the formation of carbon-oxygen and carbon-nitrogen bonds. wikipedia.org While classic Ullmann conditions often require harsh reaction conditions, modern protocols have been developed that are more efficient and proceed under milder conditions. nih.gov Thiophenecarboxylate reagents have been used to generate organocopper intermediates at more moderate temperatures. organic-chemistry.org This reaction is particularly relevant for the synthesis of diaryl ethers and N-aryl amines, where a hydroxyl or amino group on one aromatic ring is coupled with an aryl halide. Derivatives of this compound can, in principle, participate in Ullmann-type reactions, with the hydroxyl group acting as a nucleophile for coupling with an activated aryl halide. Recent advancements have demonstrated ligand-free, copper-catalyzed Ullmann-type C-O bond formation in deep eutectic solvents under aerobic conditions. nih.gov Furthermore, acid-promoted CuI-catalyzed C-N coupling protocols that are ligand-, base-, and solvent-free have been developed, expanding the scope of Ullmann-type reactions. rsc.org

Research into the Therapeutic Potential and Biological Activity of this compound Derivatives

Derivatives of this compound have been the subject of extensive research to explore their potential therapeutic applications across various diseases. The thiophene scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.

Thiophene derivatives are recognized for their potential as anticancer agents. researchgate.net The structural motif of thiophene carboxamide, which can be derived from this compound, is of particular interest.

Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds. While direct evidence for this compound derivatives as kinase inhibitors is emerging, the broader class of thiophene-containing compounds has been investigated for this activity. For instance, certain quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors, highlighting the potential of carboxylic acid-containing heterocycles in targeting enzymes involved in cancer. frontiersin.org

Histone Acetyltransferase (HAT) Inhibition: Histone acetyltransferases are promising targets for epigenetic drug discovery. rsc.org Research has shown that carboxylic acid derivatives can act as histone deacetylase (HDAC) inhibitors, which in turn can increase the expression of certain genes. nih.gov For example, caffeic acid and curcumin, which are carboxylic acid derivatives, have been shown to increase full-length SMN2 mRNA levels. nih.gov Anacardic acid derivatives have also been explored as inhibitors of the histone acetyltransferase PCAF. nih.gov This suggests that derivatives of this compound could be designed to target HATs, representing a potential avenue for anticancer drug development. Rhodanine carboxylic acids have been identified as novel inhibitors of histone acetyltransferases. rsc.org

Recent studies have focused on synthesizing thiophene carboxamide derivatives that act as biomimetics of the anticancer agent Combretastatin A-4 (CA-4). researchgate.netnih.gov Some of these synthesized compounds have shown significant antiproliferative activity against various cancer cell lines. researchgate.netnih.govmdpi.comnih.gov

The thiophene ring is a core component of many compounds with demonstrated antimicrobial and antifungal properties. nih.gov

Antibacterial Activity: Various derivatives of thiophene-2-carboxylic acid have been synthesized and evaluated for their antibacterial activity. farmaciajournal.com For example, novel thiophene-2-carboxamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, some derivatives have demonstrated good inhibition against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of newly synthesized cobalt(II) complexes derived from a thiophene-3-carboxylic acid ligand have been determined against several bacterial strains. nih.gov Thiophene derivatives have also shown activity against drug-resistant Gram-negative bacteria. frontiersin.org

Antifungal Activity: The antifungal potential of thiophene derivatives has also been a subject of investigation. nih.gov Studies have demonstrated that certain thiophene-2-carboxylic acid thioureides exhibit antifungal activity, with MIC values ranging from 31.25 to 62.5 μg/mL against tested strains. researchgate.net The antifungal activity of nitrofuran derivatives, which can be synthesized from the corresponding carboxylic acids, has been evaluated against a range of fungal species, with some compounds showing potent inhibitory activity. mdpi.com A library of aminothioxanthones, which are structurally related to thiophenes, has also been screened for antifungal activity, with some compounds exhibiting broad-spectrum effects. mdpi.com

The following table summarizes the antimicrobial activity of selected thiophene derivatives.

| Compound Type | Target Microorganism | Activity/MIC | Reference |

| Thiophene-2-carboxamide derivatives | P. aeruginosa, S. aureus, B. subtilis | Good inhibition | nih.gov |

| Thiophene-2-carboxylic acid thioureides | Fungal strains | MIC: 31.25-62.5 μg/mL | researchgate.net |

| Cobalt(II) complexes of a thiophene-3-carboxylic acid derivative | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | Moderate antibacterial activity (MIC = 32–128 μg/mL for the ligand) | nih.gov |

| Thiophene derivatives | Colistin-resistant A. baumannii and E. coli | Bactericidal effects | frontiersin.org |

Derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com These enzymes are key players in the inflammatory cascade. nih.gov

A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, which are structurally analogous to this compound, have been synthesized and evaluated as dual inhibitors of 5-LOX and COX. nih.gov Structure optimization of these compounds led to derivatives with promising in vitro activity, exhibiting submicromolar IC50 values for the inhibition of both 5-LOX and COX-1. nih.govresearchgate.net The synthesis of 4-hydroxybenzothiophene-6-carboxylic acid derivatives via Stobbe condensation has also yielded compounds with anti-inflammatory and analgesic activities. researchgate.netresearchgate.net

The inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The ability of these thiophene derivatives to dually inhibit these enzymes makes them attractive candidates for further development.

The table below presents data on the COX/LOX inhibitory activity of related hydroxythiophene derivatives.

| Compound Class | Enzyme Target | Activity (IC50) | Reference |

| 3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | 5-LOX and COX-1 | Submicromolar | nih.govresearchgate.net |

| 4-Hydroxybenzothiophene-6-carboxylic acid derivatives | Not specified | Possess anti-inflammatory activity | researchgate.netresearchgate.net |

The investigation into the antiviral properties of this compound derivatives is an emerging area of research. While specific studies on this exact compound are limited, the broader class of thiophene derivatives has shown promise as antiviral agents.

For example, novel thiophene thioglycosides substituted with a benzothiazole (B30560) moiety have been synthesized and evaluated for their antiviral activity against a panel of viruses, including Coxsackievirus B4 (CBV4), Herpes Simplex Virus-1 (HSV-1), and Hepatitis C Virus (HCV). nih.gov Some of these compounds exhibited significant viral reduction. nih.gov Similarly, camphene (B42988) derivatives, which can be functionalized with heterocyclic moieties, have demonstrated broad antiviral activities against enveloped viruses such as influenza A, Ebola virus, and Hantaan virus. mdpi.com Furthermore, an indole-3-carboxylic acid derivative has shown in vitro antiviral activity against SARS-CoV-2. nih.gov These findings suggest that the thiophene scaffold, particularly when incorporated into more complex structures, has the potential to yield compounds with valuable antiviral properties.

Other Investigated Biological Activities (e.g., antioxidant, neuroprotective)

While direct experimental studies on the antioxidant and neuroprotective properties of this compound are not extensively detailed in current literature, the biological potential of its structural analogues has been a subject of investigation. The general class of phenolic compounds, to which 4-hydroxythiophene derivatives bear a structural resemblance due to the hydroxyl group, is widely recognized for antioxidant capabilities. nih.govjelsciences.com These properties are often attributed to their ability to scavenge free radicals and chelate metal ions, which are key processes in mitigating oxidative stress implicated in various diseases, including neurodegenerative conditions. nih.govmdpi.com

Research into closely related thiophene structures provides insight into the potential activities of this compound. For instance, a study on a series of 3-hydroxythiophene-2-carboxamide (B1395583) derivatives revealed moderate antioxidant activity when evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. nih.gov The percentage of antioxidant inhibition for these hydroxy derivatives ranged from 28.4% to 54.9%. nih.gov This suggests that the hydroxylated thiophene core can contribute to antioxidant effects.

Furthermore, the broader family of thiophene derivatives has been explored for a variety of biological activities, including antioxidant action. ijprajournal.comrsc.orgnih.gov Thiazolidine-4-carboxylic acid derivatives, for example, have been noted for their neuroprotective effects, which are linked to their capacity to reduce oxidative stress and neuroinflammation. jelsciences.com Given that oxidative stress is a major factor in the progression of neurodegenerative diseases, compounds capable of counteracting these processes are of significant interest. mdpi.comnih.gov The neuroprotective potential of various phenolic compounds has been demonstrated through their ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. mdpi.comnih.gov Although specific data for this compound is lacking, the activities of these related compounds suggest a plausible, yet unconfirmed, role in these biological areas.

Design and Synthesis of Novel Analogues for Enhanced Biological Efficacy and Selectivity

The molecular scaffold of this compound serves as a valuable starting point for the design and synthesis of novel analogues aimed at achieving enhanced biological efficacy and selectivity. Medicinal chemistry efforts frequently involve the strategic modification of a lead compound to optimize its interaction with biological targets, improve its pharmacokinetic profile, and reduce potential side effects. The thiophene ring is considered a "privileged" structure in medicinal chemistry and can serve as a bioisosteric replacement for other aromatic rings, like benzene (B151609), in drug design. nih.gov

Synthetic strategies for producing substituted thiophenes are well-established, providing a toolbox for creating diverse analogues. For example, the Fiesselmann reaction allows for the synthesis of 3-hydroxy-2-thiophene carboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives. rsc.org This methodology offers a direct route to scaffolds closely related to this compound, enabling modifications at various positions of the thiophene ring. Other methods include the Hinsberg reaction for generating thiophene carboxylic acid derivatives and the Paal–Knorr reaction. rsc.org

Structure-activity relationship (SAR) studies on related thiophene series have provided valuable insights for the rational design of new analogues. A study involving 3-substituted thiophene-2-carboxamide derivatives systematically explored how changing the substituent at the 3-position from a hydroxyl group to an amino or methyl group influenced antioxidant and antibacterial activities. nih.gov The findings from this research are particularly instructive for guiding future design efforts. It was observed that the 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with inhibition percentages ranging from 46.9% to 62.0%. nih.gov This was followed by the 3-hydroxy derivatives (28.4%–54.9%), while the 3-methyl derivatives showed the lowest activity (12.0%–22.9%). nih.gov

This SAR data suggests that electron-donating groups, particularly the amino group, at a position adjacent to the sulfur atom can enhance the antioxidant capacity of the thiophene scaffold. Such information is crucial for designing new this compound analogues, where modifications could include altering the position of the hydroxyl group, introducing other substituents like amino or halogen groups onto the thiophene ring, or modifying the carboxylic acid moiety to an amide or ester to modulate activity and physicochemical properties.

Table 1: Structure-Activity Relationship of 3-Substituted Thiophene-2-Carboxamide Analogues for Antioxidant Activity

| Substituent at Position 3 | Observed Antioxidant Activity (% Inhibition) | Inference |

|---|---|---|

| Amino (-NH2) | 46.9% - 62.0% | Highest activity, suggesting strong electron-donating groups enhance antioxidant potential. |

| Hydroxyl (-OH) | 28.4% - 54.9% | Moderate activity. |

| Methyl (-CH3) | 12.0% - 22.9% | Lowest activity, indicating weakly electron-donating groups are less effective. |

Exploration of 4 Hydroxythiophene 2 Carboxylic Acid in Materials Science and Industrial Research Applications

Integration into Conductive Polymers and Organic Semiconductor Development

4-Hydroxythiophene-2-carboxylic acid serves as a valuable monomer and precursor in the synthesis of functionalized polythiophenes, a class of polymers renowned for their conductive and semiconducting properties. The thiophene (B33073) ring itself is an electron-rich aromatic system, which, when polymerized, forms a π-conjugated backbone allowing for the delocalization of electrons. This electron delocalization is fundamental to the material's ability to conduct charge.

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the thiophene ring allows for significant chemical modification and control over the final polymer's properties. These functional groups can influence solubility, processability, and intermolecular interactions, which are critical factors in the performance of organic electronic devices. For instance, the carboxylic acid group can be used to anchor the polymer to metal oxide surfaces, such as titanium dioxide (TiO2), which is a key component in dye-sensitized solar cells.

Thiophene-based materials are integral to various organic electronic applications due to their favorable characteristics. alfa-chemistry.comresearchgate.net They possess a moderate energy gap, good environmental and thermal stability, and a broad spectral response, making them suitable for use in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). alfa-chemistry.com In OFETs, the introduction of the electron-rich thiophene ring can enhance electronic coupling and improve intermolecular forces. alfa-chemistry.com The ability to functionalize the thiophene monomer, as is the case with this compound, allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. alfa-chemistry.comnumberanalytics.com

The synthesis of polythiophenes can be achieved through various methods, including chemical oxidative polymerization, electropolymerization, and metal-catalyzed cross-coupling reactions. researchgate.netgoogle.comcmu.edu For functionalized monomers like this compound, chemical polymerization using an oxidizing agent such as iron(III) chloride (FeCl3) is a common approach. nih.govredalyc.org The specific functional groups on the monomer can affect the polymerization process and the final properties of the resulting polymer, such as molecular weight, solubility, and thermal stability. nih.govredalyc.org

Interactive Data Table: Properties of Thiophene-Based Organic Materials This table summarizes key properties and applications of thiophene derivatives in organic electronics.

| Property | Description | Application Relevance |

| π-Conjugated System | Delocalized electrons along the polymer backbone. | Essential for charge transport in semiconductors and conductive polymers. alfa-chemistry.com |

| Moderate Energy Gap | The energy difference between the HOMO and LUMO levels. | Allows for absorption of a broad spectrum of light, crucial for organic solar cells. alfa-chemistry.com |

| Functional Group Versatility | Groups like -OH and -COOH can be added to the thiophene ring. | Enables tuning of solubility, energy levels, and interfacing with other materials. nih.govredalyc.org |

| Environmental/Thermal Stability | Resistance to degradation under ambient conditions and heat. | Leads to longer device lifetimes and operational stability. alfa-chemistry.com |

| Solution Processability | Ability to be dissolved and cast into thin films. | Allows for low-cost, large-area fabrication techniques like printing. researchgate.net |

Applications in the Synthesis of Specialty Chemicals (e.g., dyes and pigments)

The molecular structure of this compound makes it an important intermediate in the synthesis of specialty chemicals, particularly azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as a chromophore and are responsible for the color of the compound. The thiophene ring serves as a key component of the dye structure, often acting as the diazo component or the coupling component in the synthesis.

The synthesis of thiophene-based azo dyes typically involves the diazotization of an aminothiophene derivative, which is then coupled with another aromatic compound. sapub.orgresearchgate.net The substituent groups on the thiophene ring, such as the hydroxyl and carboxylic acid groups in this compound, have a significant impact on the electronic properties of the resulting dye. These groups can act as auxochromes, modifying the wavelength of maximum absorption (λmax) and the intensity of the color. For example, the hydroxyl group is an electron-donating group that can deepen the color of the dye.

Thiophene-based azo dyes have found applications in various fields, including textiles, food, cosmetics, and advanced materials for non-linear optics and dye-sensitized solar cells. espublisher.comrsc.org The specific properties of the dye, such as its color, fastness (resistance to fading), and solubility, can be tailored by carefully selecting the substituents on the thiophene ring and the coupling component. sapub.orgnih.gov The presence of the carboxylic acid group can be particularly useful for improving the dye's affinity for certain substrates or for linking the dye molecule to other materials. nih.gov

Research into Corrosion Inhibition Properties in Material Protection

Thiophene derivatives, including compounds structurally related to this compound, have been extensively studied for their potential as corrosion inhibitors for various metals and alloys, such as steel and aluminum, particularly in acidic environments. researchgate.netresearchgate.netrsc.org The effectiveness of these organic compounds as corrosion inhibitors is generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. scispace.com

The adsorption process is facilitated by the presence of heteroatoms (like the sulfur atom in the thiophene ring and the oxygen atoms in the hydroxyl and carboxylic acid groups), π-electrons in the aromatic ring, and polar functional groups. frontiersin.org These features allow the molecule to interact with the vacant d-orbitals of the metal, leading to the formation of a stable adsorbed layer. The sulfur atom, in particular, is known to be an excellent anchoring group for adsorption on metal surfaces. frontiersin.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. researchgate.netscispace.com Potentiodynamic polarization studies often reveal that thiophene derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netscribd.com The inhibition efficiency typically increases with the concentration of the inhibitor. researchgate.netscispace.com

The mode of adsorption can be either physisorption (involving electrostatic interactions) or chemisorption (involving the formation of coordinate bonds). scispace.com The specific mechanism is often dependent on the inhibitor's molecular structure, the nature of the metal surface, and the corrosive environment. The adsorption of many thiophene derivatives has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netscispace.com

Interactive Data Table: Corrosion Inhibition Findings for Thiophene Derivatives This table presents a summary of research findings on the corrosion inhibition properties of various thiophene derivatives.

| Inhibitor Type | Metal/Alloy | Corrosive Medium | Key Findings | Inhibition Efficiency |

| General Thiophene Derivatives | Carbon Steel | 1 M HCl | Mixed-type inhibitors; adsorption follows Langmuir isotherm. scispace.com | Increases with concentration. scispace.com |

| Substituted Thiophene Derivatives | Steel | 0.5 M H2SO4 | Act primarily as cathodic inhibitors. researchgate.net | Up to 87% at 5x10⁻³ M. researchgate.net |

| Thiophene-based Oxime & Tetrazole | AA2024-T3 Aluminum Alloy | 1 M HCl | Mixed-type inhibitors; form a protective barrier layer. researchgate.netrsc.org | Up to 96% at 10⁻³ M. researchgate.net |

| 2-cyano-3-hydroxy-4(Ar)-5-anilino thiophenes | 304 Stainless Steel | 3 M HCl | Mixed-type inhibitors; adsorption follows Temkin isotherm. scribd.com | Increases with concentration, decreases with temperature. scribd.com |

Future Perspectives and Emerging Research Avenues for 4 Hydroxythiophene 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Strategies